Cas no 887213-23-2 (7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1H-Purine-2,6-dione, 7-heptyl-3,7-dihydro-3-methyl-8-(4-morpholinylmethyl)-
- AKOS001391932
- SR-01000023583
- F2582-0070
- Z237733760
- 7-heptyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
- 887213-23-2
- UPCMLD0ENAT5821812:001
- SR-01000023583-1
-
- インチ: 1S/C18H29N5O3/c1-3-4-5-6-7-8-23-14(13-22-9-11-26-12-10-22)19-16-15(23)17(24)20-18(25)21(16)2/h3-13H2,1-2H3,(H,20,24,25)
- InChIKey: SLPSQYAUXISEBB-UHFFFAOYSA-N
- SMILES: N1(CCCCCCC)C2=C(N(C)C(=O)NC2=O)N=C1CN1CCOCC1
計算された属性
- 精确分子量: 363.22703980g/mol
- 同位素质量: 363.22703980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 8
- 複雑さ: 497
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 79.7Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 9.78±0.70(Predicted)
7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2582-0070-10mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-30mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-1mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-10μmol |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-2mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-4mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-5mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-15mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-5μmol |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2582-0070-25mg |
7-heptyl-3-methyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887213-23-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Comprehensive Overview
The compound with CAS No. 887213-23-2, known as 7-heptyl-3-methyl-8-(morpholin-4-yl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the purine dione class of heterocyclic compounds, which are well-known for their diverse biological activities and applications in drug discovery. The purine dione framework serves as a structural motif for various bioactive molecules, including antiviral agents and anticancer drugs.
Recent studies have highlighted the potential of 7-heptyl substituents in enhancing the pharmacokinetic properties of purine derivatives. The heptyl chain at position 7 introduces lipophilicity, which can improve the compound's ability to cross cellular membranes and distribute within biological systems. This feature is particularly advantageous in drug design, where membrane permeability is a critical factor for efficacy. Furthermore, the morpholinyl group attached at position 8 contributes to the molecule's stability and may enhance its binding affinity to target proteins.
The methyl group at position 3 adds another layer of complexity to this molecule's structure. This substitution can influence the compound's stereochemistry and potentially modulate its interaction with biological targets. Recent research has shown that such methyl substitutions can play a pivotal role in optimizing the balance between potency and selectivity in drug candidates.
From a synthetic standpoint, the construction of this compound involves a series of intricate reactions that highlight modern organic synthesis techniques. The synthesis typically begins with the preparation of a purine dione scaffold, followed by strategic functionalization at positions 3, 7, and 8. The introduction of the heptyl chain often involves alkylation or coupling reactions, while the attachment of the morpholinyl group may require nucleophilic substitution or coupling strategies. These steps underscore the importance of precise reaction control and purification techniques in achieving high-quality compounds.
Biologically, this compound has demonstrated promising activity in preclinical models. Studies have shown that it exhibits potent inhibitory effects against certain enzymes implicated in disease pathways. For instance, its ability to modulate kinase activity makes it a potential candidate for anticancer therapy. Additionally, its lipophilic nature may enhance its ability to penetrate tumor tissues and exert therapeutic effects.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies provide insights into its binding modes with target proteins and help guide further optimization efforts. For example, computational models have revealed that the heptyl chain plays a critical role in stabilizing interactions within the target binding pocket.
In terms of applications, this compound represents a valuable tool for exploring novel therapeutic strategies. Its unique combination of structural features makes it an attractive candidate for further preclinical development. Researchers are currently investigating its potential as an antiviral agent due to its ability to inhibit viral replication enzymes.
Moreover, this compound serves as a valuable reference material for academic research into purine-based drug design. Its structure provides a platform for exploring substituent effects on biological activity and pharmacokinetics. By modifying different positions on the purine dione framework—such as altering the length or substitution pattern of the heptyl chain—researchers can systematically study how these changes influence molecular properties.
In conclusion, CAS No. 887213-23-2 represents a significant advancement in medicinal chemistry with its unique structural features and promising biological profile. As research continues to unfold its potential applications and mechanisms of action, this compound stands as a testament to the power of innovative drug design strategies.
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